molecular formula C15H16N2O4S3 B2969411 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097862-29-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2969411
CAS No.: 2097862-29-6
M. Wt: 384.48
InChI Key: VGHYWSJAXQAODG-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2. It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halothiophenes . There are also other methods of synthesis involving catalytic reactions, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .


Molecular Structure Analysis

The polymers of 2,2’-Bithiophene showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .


Chemical Reactions Analysis

2,2’-Bithiophene can be polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Physical and Chemical Properties Analysis

2,2’-Bithiophene has a molecular weight of 166.263 . It has a boiling point of 260 °C and a melting point of 32-33 °C .

Future Directions

The future directions of research involving 2,2’-bithiophene-based compounds could involve their use in organic electronics, especially in polymer solar cells .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-8-11(18)12-5-6-14(23-12)13-4-3-7-22-13/h3-7,11,16,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYWSJAXQAODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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